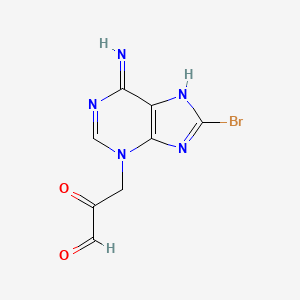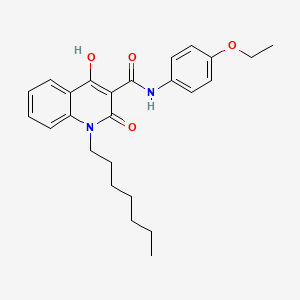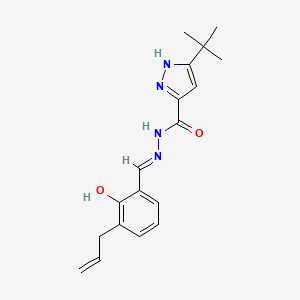
N'-(2,4-dichlorobenzoyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound with a molecular formula of C18H13Cl2N3O4 This compound is known for its unique chemical structure, which includes a quinoline core, a hydrazide group, and dichlorophenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the hydrazide group: The quinoline derivative is then reacted with hydrazine hydrate to form the carbohydrazide.
Attachment of the dichlorophenyl group: Finally, the compound is acylated with 2,4-dichlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of diol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: Shares a similar quinoline core and hydrazide group.
N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: Contains similar dichlorophenyl substituents.
Uniqueness
The uniqueness of N’-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
属性
CAS 编号 |
304878-06-6 |
|---|---|
分子式 |
C18H13Cl2N3O4 |
分子量 |
406.2g/mol |
IUPAC 名称 |
N'-(2,4-dichlorobenzoyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C18H13Cl2N3O4/c1-23-13-5-3-2-4-11(13)15(24)14(18(23)27)17(26)22-21-16(25)10-7-6-9(19)8-12(10)20/h2-8,24H,1H3,(H,21,25)(H,22,26) |
InChI 键 |
ACPAWRQOAYONNS-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-6-chloro-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B604461.png)
![N'-[(1E)-1-(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethylidene]pyridine-4-carbohydrazide](/img/structure/B604462.png)
![7-hydroxy-6-[(5-hydroxy-7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(4-methoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B604464.png)

![3-allyl-6-hydroxy-2-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B604466.png)
![7,7'-[(3,4-dimethoxyphenyl)methanediyl]bis(8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one)](/img/structure/B604469.png)
![N'-[(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B604473.png)

![3,5-dibromo-2,4-dihydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B604475.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-toluidino)acetohydrazide](/img/structure/B604478.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide](/img/structure/B604479.png)

![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione](/img/structure/B604483.png)
![2-chloro-N-(2-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B604484.png)
